![molecular formula C18H16N2O2S2 B4796075 N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide]](/img/structure/B4796075.png)
N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide]
Overview
Description
N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide], also known as PTAA, is a compound that has gained attention in scientific research due to its potential applications in various fields. PTAA is a derivative of thienylacetamide and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] has been shown to have antitumor and antibacterial activity in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects in animal models. N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] has been found to be non-toxic and well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] is a versatile compound that can be easily synthesized and modified. It has been shown to have a wide range of applications in various fields. However, its mechanism of action is not fully understood, and more research is needed to determine its potential toxicity and side effects.
Future Directions
There are many potential future directions for N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] research. In medicinal chemistry, N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] could be further investigated as a potential anticancer and antibacterial agent. In material science, N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] could be used as a building block for the synthesis of new conductive polymers and as a dopant for organic semiconductors. In electrochemistry, N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] could be studied as a redox-active material for energy storage applications. Additionally, more research is needed to determine the safety and toxicity of N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] in vivo.
Scientific Research Applications
N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] has been studied for its potential applications in various fields, including medicinal chemistry, material science, and electrochemistry. In medicinal chemistry, N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] has been investigated for its antitumor and antibacterial properties. In material science, N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] has been used as a building block for the synthesis of conductive polymers and as a dopant for organic semiconductors. In electrochemistry, N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide] has been studied as a redox-active material for energy storage applications.
properties
IUPAC Name |
2-thiophen-2-yl-N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-17(11-13-5-3-9-23-13)19-15-7-1-2-8-16(15)20-18(22)12-14-6-4-10-24-14/h1-10H,11-12H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYZDMKYNAKHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7103626 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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